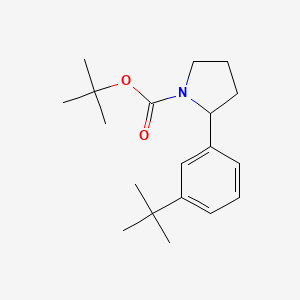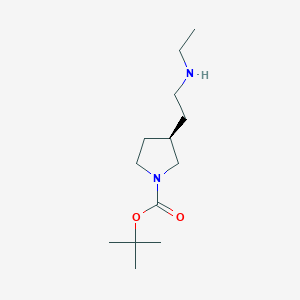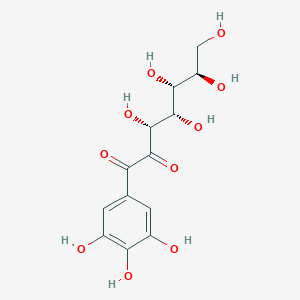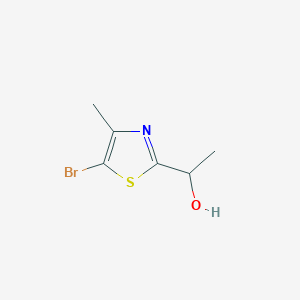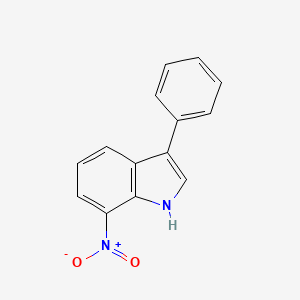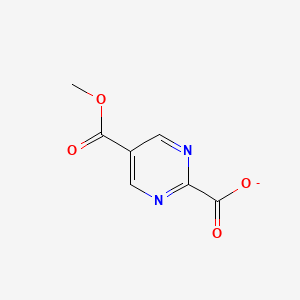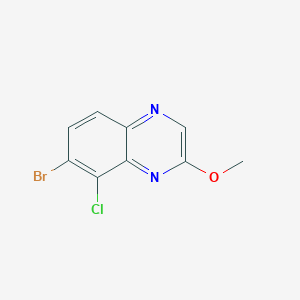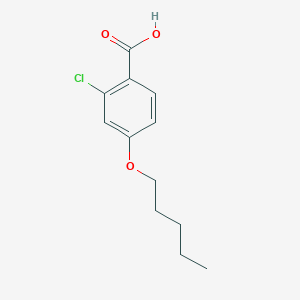
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group, a difluoromethoxy group, and a methyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the nicotinonitrile core.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a difluoromethylation reaction using a difluoromethylating agent such as difluoromethyl iodide.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or difluoromethoxy groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-4-methoxy-6-methylnicotinonitrile: Similar structure but lacks the difluoromethoxy group.
2-(Benzyloxy)-4-(trifluoromethoxy)-6-methylnicotinonitrile: Similar structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Benzyloxy)-4-(difluoromethoxy)-6-chloronicotinonitrile: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C15H12F2N2O2 |
|---|---|
Peso molecular |
290.26 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F2N2O2/c1-10-7-13(21-15(16)17)12(8-18)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,9H2,1H3 |
Clave InChI |
SSWXTWJOISIJHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
